Murabutide

Catalog No.
S628277
CAS No.
M.F
C23H40N4O11
M. Wt
548.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Murabutide

Product Name

Murabutide

IUPAC Name

butyl (2R)-2-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoate

Molecular Formula

C23H40N4O11

Molecular Weight

548.6 g/mol

InChI

InChI=1S/C23H40N4O11/c1-5-6-9-36-22(34)14(7-8-16(24)30)27-20(32)11(2)25-21(33)12(3)37-19-17(26-13(4)29)23(35)38-15(10-28)18(19)31/h11-12,14-15,17-19,23,28,31,35H,5-10H2,1-4H3,(H2,24,30)(H,25,33)(H,26,29)(H,27,32)/t11-,12+,14+,15+,17+,18+,19+,23?/m0/s1

InChI Key

ZDSXRJABOCTJTD-HUYBTDLASA-N

Synonyms

AMAIG-BE, murabutide, muramyl dipeptide butyl ester, N-acetylmuramyl-alanylglutamine-n-butyl ester, N-acetylmuramyl-L-alanyl-D-glutamine-n-butyl ester, N-AcMu-Ala-Gln-n-butyl ester

Canonical SMILES

CCCCOC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C

Isomeric SMILES

CCCCOC(=O)[C@@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O

Murabutide (CAS 74817-61-1) is a synthetic, water-soluble derivative of muramyl dipeptide (MDP) that functions as a potent nucleotide-binding oligomerization domain-containing protein 2 (NOD2) agonist. Designed to deliver robust immunomodulatory and adjuvant properties, it fundamentally separates immunostimulation from the severe pyrogenic and somnogenic toxicities inherent to natural bacterial peptidoglycan fragments [1]. For procurement teams and formulation scientists, Murabutide represents a highly processable, clinical-grade adjuvant candidate that enhances specific IgG and IgA antibody titers, shifts immune responses toward a balanced Th1/Th2 profile, and readily integrates into advanced delivery systems such as squalene emulsions and polymeric microparticles without the reactogenicity hurdles of traditional adjuvants [2].

Attempting to substitute Murabutide with its parent compound, generic MDP, inevitably fails in translational applications due to MDP’s extreme pyrogenicity, which triggers dose-dependent febrile responses and systemic toxicity at microgram levels [1]. Conversely, substituting with traditional aluminum salts (Alum) fails to induce the necessary cellular (Th1) immune responses and often results in higher localized injection-site inflammation [2]. Furthermore, utilizing lipophilic MDP analogs (such as mifamurtide or romurtide) introduces significant formulation complexities, as their poor aqueous solubility mandates specialized liposomal encapsulation [3]. Murabutide overcomes these barriers by providing high aqueous solubility, a clean safety profile, and direct compatibility with both soluble and microparticulate delivery platforms.

In Vivo Pyrogenicity and Safety Margin

A critical differentiator for Murabutide is its complete lack of pyrogenicity compared to the parent compound, MDP. In standard intravenous rabbit pyrogen tests, generic MDP induces a severe febrile response at doses as low as 25 µg/kg. In stark contrast, Murabutide elicits no pyrogenic response even at doses of 10 mg/kg [1]. This >400-fold expansion in the safety margin allows for systemic administration without the dose-limiting toxicities associated with natural peptidoglycan fragments.

Evidence DimensionMinimal pyrogenic dose (intravenous)
Target Compound DataNon-pyrogenic at 10,000 µg/kg (10 mg/kg)
Comparator Or BaselineGeneric MDP (Pyrogenic at 25 µg/kg)
Quantified Difference>400-fold higher safety margin without febrile response
ConditionsIn vivo rabbit pyrogen test (intravenous administration)

Eliminates the severe dose-limiting reactogenicity that disqualifies generic MDP from clinical and advanced veterinary procurement.

Reduction of Localized Injection-Site Inflammation

When formulated as a vaccine adjuvant, Murabutide demonstrates superior local tolerability compared to standard aluminum-based adjuvants. In vivo imaging of cathepsin cleavage (a marker of localized inflammation) revealed that Murabutide combinations induced approximately 3-fold less localized inflammation at the injection site compared to Alhydrogel (Alum) [1]. Despite this reduced reactogenicity, the Murabutide formulation maintained equivalent or superior antigen-specific IgG titers and provided enhanced protection in challenge models.

Evidence DimensionLocalized injection-site inflammation (Cathepsin cleavage)
Target Compound Data~3-fold reduction in localized inflammation
Comparator Or BaselineAlhydrogel (Standard Alum adjuvant)
Quantified Difference66% decrease in local inflammatory markers
ConditionsIn vivo murine model, subcutaneous injection with ProSense 750 imaging

Allows formulation scientists to develop highly immunogenic vaccines that meet strict clinical safety and tolerability endpoints.

Polymeric Microparticle Processability and Efficacy

Unlike highly lipophilic MDP derivatives that require complex liposomes, Murabutide's hydrophilicity allows for highly efficient encapsulation into fast-degrading acetalated dextran (Ace-DEX) microparticles. When delivered via this controlled-release polymeric system, Murabutide triggered a 32-fold increase in antigen-specific IgG antibody titers compared to the administration of soluble Murabutide alone [1]. This demonstrates excellent processability for advanced drug delivery systems targeting dendritic cell uptake.

Evidence DimensionAntigen-specific IgG antibody titer
Target Compound Data32-fold increase in IgG titers
Comparator Or BaselineSoluble Murabutide administration
Quantified Difference3,200% enhancement in humoral response
ConditionsIn vivo subcutaneous delivery via Ace-DEX microparticles

Proves the compound's compatibility with scalable polymeric microparticle manufacturing, maximizing downstream immunotherapeutic efficacy.

Next-Generation Subunit Vaccine Adjuvants

Due to its >400-fold safety margin improvement over MDP and its ability to reduce local inflammation by 3-fold compared to Alum, Murabutide is a highly effective candidate for adjuvanting recombinant protein vaccines (e.g., Anthrax or Influenza). It provides the necessary Th1/Th2 immune balance without the severe reactogenicity that halts clinical progression [1].

Polymeric Microparticle Immunotherapeutics

Murabutide’s aqueous solubility makes it highly suitable for encapsulation in fast-degrading acetalated dextran (Ace-DEX) or PLGA microparticles. This application leverages the compound's processability to achieve up to a 32-fold increase in IgG titers by targeting dendritic cell uptake, which is critical for cancer immunotherapy and antiviral formulations [2].

Mucosal and Intranasal Vaccine Development

Because it lacks the somnogenic and pyrogenic toxicities of parent peptidoglycans, Murabutide can be safely co-delivered with virus-like particles (VLPs) via intranasal routes. This scenario is highly suited for generating both systemic IgG and robust mucosal IgA responses against respiratory or enteric pathogens [3].

XLogP3

-2.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

548.26935810 g/mol

Monoisotopic Mass

548.26935810 g/mol

Heavy Atom Count

38

Wikipedia

Murabutide

Dates

Last modified: 07-20-2023

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